molecular formula C8H13N3 B102192 Ethylenediamine, N-(4-aminophenyl)- CAS No. 19201-32-2

Ethylenediamine, N-(4-aminophenyl)-

Cat. No. B102192
CAS RN: 19201-32-2
M. Wt: 151.21 g/mol
InChI Key: TVARKMCEMIFLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylenediamine, N-(4-aminophenyl)-, also known as 4-Aminobenzenediamine, is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow liquid that is soluble in water and ethanol. This compound is commonly used in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and polymers. In

Mechanism Of Action

Ethylenediamine, N-(4-aminophenyl)- forms complexes with metal ions through the formation of coordinate covalent bonds. The lone pair of electrons on the nitrogen atoms in the compound can form bonds with metal ions, creating a stable complex. This complexation process is reversible, and the metal ion can be released from the complex by changing the conditions of the solution, such as pH or temperature.

Biochemical And Physiological Effects

Ethylenediamine, N-(4-aminophenyl)- has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are molecules that can damage cells and tissues. Ethylenediamine, N-(4-aminophenyl)- has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Ethylenediamine, N-(4-aminophenyl)- is a versatile compound that can be used in various lab experiments. Its ability to form complexes with metal ions makes it useful in the synthesis of chelating agents and in the removal of metal ions from solutions. However, the high toxicity of this compound can limit its use in some experiments, and precautions should be taken when handling it.

Future Directions

There are many future directions for the use of Ethylenediamine, N-(4-aminophenyl)- in scientific research. One direction is the development of new chelating agents that can selectively remove specific metal ions from solutions. Another direction is the use of Ethylenediamine, N-(4-aminophenyl)- in the development of new drugs that can target specific enzymes involved in oxidative stress. Additionally, the use of Ethylenediamine, N-(4-aminophenyl)- in the synthesis of new polymers and materials is an area of ongoing research.

Scientific Research Applications

Ethylenediamine, N-(4-aminophenyl)- is widely used in scientific research for its ability to form complexes with various metal ions. This compound is commonly used in the synthesis of chelating agents, which are compounds that can remove metal ions from solutions. Chelating agents have various applications in the fields of medicine, agriculture, and environmental science.

properties

CAS RN

19201-32-2

Product Name

Ethylenediamine, N-(4-aminophenyl)-

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-N-(2-aminoethyl)benzene-1,4-diamine

InChI

InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2

InChI Key

TVARKMCEMIFLIP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NCCN

Canonical SMILES

C1=CC(=CC=C1N)NCCN

Other CAS RN

19201-32-2

synonyms

N-(2-Aminoethyl)-1,4-benzenediamine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of p-diaminobenzene dihydrochloride (20.1 g, 0.11 mole), 2-oxazolidinone (17.4 g, 0.20 mole) and 100 ml of 2-(2-methoxyethoxy)ethanol was heated to 189° C. in an oil bath while being vigorously stirred mechanically. After two and one-half hours, all gas evolution had ceased and the dark purple reaction mixture was allowed to cool to room temperature. Most of the solvent was removed in vacuo while applying heat (95° C./10 mm Hg) to give a viscous, dark purple oil. After dissolution of the crude triamine dihydrochloride in 100 ml of a 10 percent aqueous sodium hydroxide solution, the free amine was extracted with three portions of chloroform. During the extraction, solid sodium chloride was added to help break up the emulsion which formed. The combined chloroform portions were dried over anhydrous potassium carbonate and filtered. After removal of the solvent in vacuo, approximately 20 g of the crude amine was obtained as a dark yellow oil. Kugelrohr distillation (bulb to bulb) at 160° C. to 190° C. (0.1 mm Hg) afforded a 29 percent yield of the triamine as a pale yellow oil. The product structure was confirmed by spectral studies.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
triamine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.